An In-depth Technical Guide to 2-(2-Iodophenyl)pyridine
An In-depth Technical Guide to 2-(2-Iodophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)pyridine, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Chemical and Physical Properties
2-(2-Iodophenyl)pyridine, with the CAS Number 897440-10-7 , is a substituted biphenyl derivative where a pyridine ring is attached to an iodinated phenyl ring at the ortho position.[1][2] This structure makes it a versatile building block for various chemical transformations.
Table 1: Physicochemical Properties of 2-(2-Iodophenyl)pyridine
| Property | Value | Reference |
| CAS Number | 897440-10-7 | [1][2] |
| Molecular Formula | C₁₁H₈IN | [1][2] |
| Molecular Weight | 281.09 g/mol | [2] |
| Physical State | Liquid | [1] |
| Boiling Point (Predicted) | 344.2 ± 25.0 °C | [3] |
| Density (Predicted) | 1.653 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.93 ± 0.12 | [3] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Spectroscopic Data (Reference Data)
2.1. NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 2-(2-Iodophenyl)pyridine are expected to show characteristic signals for both the pyridine and the iodophenyl rings.
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¹H NMR: The spectrum of the parent compound, 2-phenylpyridine, shows signals in the aromatic region, typically between δ 7.0 and 8.7 ppm.[4] For 2-(2-Iodophenyl)pyridine, the protons on both rings will exhibit complex splitting patterns due to spin-spin coupling. The protons on the pyridine ring will likely appear at δ 8.7 (H6), δ 7.7 (H4), δ 7.2 (H5), and δ 7.8 (H3). The protons on the iodophenyl ring will be shifted due to the presence of the iodine atom and the other ring.
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¹³C NMR: The ¹³C NMR spectrum of pyridine shows signals at δ 150.3 (C2, C6), δ 124.2 (C3, C5), and δ 136.4 (C4).[5] In 2-(2-Iodophenyl)pyridine, the carbon attached to the iodine will have a characteristic low-field shift. The other carbons of both rings will appear in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents.
2.2. IR Spectroscopy
The infrared spectrum of 2-(2-Iodophenyl)pyridine will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. Analysis of the FTIR spectra of similar compounds like 2-phenylpyridine can aid in the interpretation of the spectrum.[6]
2.3. Mass Spectrometry
The mass spectrum of 2-(2-Iodophenyl)pyridine would be expected to show a molecular ion peak (M⁺) at m/z 281. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and cleavage of the bond between the two aromatic rings. For comparison, the mass spectrum of the related compound 3-(2-Iodophenyl)pyridine has been reported.[7]
Synthesis
The primary synthetic route to 2-(2-Iodophenyl)pyridine and its derivatives is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
3.1. Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 2-(2-Iodophenyl)pyridine, this can be achieved by coupling 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with 2-iodophenylboronic acid, or by coupling a 2-pyridylboronic acid derivative with a dihalo-benzene (e.g., 1,2-diiodobenzene or 1-bromo-2-iodobenzene).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines
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Reaction Setup: To a flame-dried Schlenk flask, add the 2-halopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃.
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Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.
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Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylpyridine.
Logical Workflow for Suzuki-Miyaura Coupling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(2'-iodophenyl)pyridine CAS#: 897440-10-7 [m.chemicalbook.com]
- 4. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine : Oriental Journal of Chemistry [orientjchem.org]
- 7. 3-(2-Iodophenyl)pyridine | C11H8IN | CID 101248433 - PubChem [pubchem.ncbi.nlm.nih.gov]
